molecular formula C17H19Cl2N5O2S2 B3017228 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride CAS No. 1351645-85-6

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride

Cat. No.: B3017228
CAS No.: 1351645-85-6
M. Wt: 460.39
InChI Key: LVKGAFAPHCZACH-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a thiadiazole ring. The molecule includes a 6-chloro substitution on the benzothiazole moiety, a 4-methyl group on the thiadiazole ring, and a morpholinoethyl side chain.

The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)thiadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S2.ClH/c1-11-15(27-21-20-11)16(24)23(5-4-22-6-8-25-9-7-22)17-19-13-3-2-12(18)10-14(13)26-17;/h2-3,10H,4-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKGAFAPHCZACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for its role in various biological activities.
  • Chlorobenzo[d]thiazole moiety : Enhances the compound's interaction with biological targets.
  • Morpholinoethyl group : Contributes to solubility and bioavailability.

The molecular formula is C16H19ClN4O2SC_{16}H_{19}ClN_{4}O_{2}S with a molecular weight of approximately 364.87 g/mol.

Research indicates that this compound exhibits several mechanisms of action, primarily through:

  • Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) : This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain relief. The anti-inflammatory properties are particularly noteworthy as they align with findings from related benzothiazole derivatives .

1. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in various models. Studies have demonstrated its efficacy in:

  • Inhibiting COX enzymes : Reducing the inflammatory response significantly.
  • Modulating signaling pathways : Affecting downstream biochemical pathways involved in inflammation.

2. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. The 1,3,4-thiadiazole derivatives have been linked to:

  • Antibacterial effects : Active against Staphylococcus aureus and Escherichia coli at low concentrations .

3. Anticancer Potential

Emerging research indicates that the compound may possess anticancer properties:

  • Cytotoxic effects on cancer cell lines : Initial evaluations have shown reduced viability in glioblastoma multiforme cells .

Research Findings and Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Da Silva et al. (2020)Evaluated anti-glioma activity; certain derivatives showed potent cytotoxicity against glioblastoma cells .
Shafiee et al. (2019)Synthesized various thiadiazole derivatives; found significant antibacterial activity against multiple strains .
Joshi et al. (2020)Investigated antitubercular activity; some derivatives exhibited over 90% inhibition against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compounds with benzothiazole, thiadiazole, or morpholine motifs are frequently explored in medicinal chemistry due to their bioisosteric properties and electronic versatility. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride C₁₆H₁₈ClN₅O₂S₂·HCl 472.89 6-Cl-benzothiazole, 4-methyl-thiadiazole, morpholinoethyl Hypothesized kinase/viral polymerase inhibition (structural inference)
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (BP 27384) C₂₃H₂₆ClN₇O₂S 524.02 Chlorophenyl, hydroxyethyl-piperazine, pyrimidine Kinase inhibition (e.g., Dasatinib intermediate)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs C₁₀H₉N₃OS 219.26 Pyridinyl, methyl-thiazole Antiviral activity (docking studies vs. remdesivir)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₂₀H₂₀N₈O₅S₃ 580.67 Thiadiazolylthio, β-lactam Antibacterial (cephalosporin analog)

Key Observations :

Electronic and Structural Similarities: The target compound shares isosteric features with BP 27384, such as the chloro-substituted aromatic ring and carboxamide linkage, which are critical for binding to kinase active sites .

Pharmacological Divergence: Unlike β-lactam derivatives (e.g., ), the target compound lacks a bicyclic core, suggesting a different mechanism unrelated to cell-wall synthesis .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for substituted thiazole carboxamides, involving coupling of nitriles with bromoacetoacetate derivatives and subsequent amine conjugation (Fig. 3 in ) .
  • In contrast, Dasatinib intermediates require sulfur-directed ortho-lithiation and nucleophilic coupling, highlighting divergent strategies for introducing chloro and pyrimidine groups .

Theoretical and Experimental Basis for Comparisons
  • Isoelectronic Principles : emphasizes that compounds with similar valence electrons and geometry (e.g., benzothiazole vs. thiadiazole) may exhibit analogous reactivity, supporting comparisons between the target compound and pyridinyl-thiazole analogs .

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